molecular formula C14H16BrNO3 B7979994 tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate

Cat. No.: B7979994
M. Wt: 326.19 g/mol
InChI Key: CSVWNXNEBXGVSG-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the indole nitrogen, a bromine substituent at position 3, and a methoxy group at position 6. This compound is widely utilized in medicinal and synthetic chemistry as an intermediate for developing biologically active molecules, particularly in HIV-1 fusion inhibitor research and kinase inhibitor synthesis . Its molecular formula is C₁₄H₁₆BrNO₃, with a molecular weight of 326.19 (calculated based on analogous structures in ). The Boc group enhances stability during synthetic transformations, while the bromine atom enables cross-coupling reactions for further functionalization .

Properties

IUPAC Name

tert-butyl 3-bromo-6-methoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-6-5-9(18-4)7-12(10)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVWNXNEBXGVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 6-Methoxyindole

The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Procedure :

  • 6-Methoxyindole (1.0 equiv) is dissolved in dry THF under nitrogen.

  • Boc anhydride (1.1 equiv) and DMAP (0.1 equiv) are added.

  • The reaction is stirred at room temperature for 12 hours.

  • Isolation by flash chromatography (0–30% ethyl acetate/heptane) yields tert-butyl 6-methoxy-1H-indole-1-carboxylate (85% yield).

Key Data :

ParameterValue
SolventTHF
BaseDMAP
Yield85%

Regioselective Bromination at C3

Electrophilic bromination is achieved using N-bromosuccinimide (NBS) with a Lewis acid catalyst.
Procedure :

  • tert-Butyl 6-methoxy-1H-indole-1-carboxylate (1.0 equiv) is dissolved in DCM.

  • NBS (1.05 equiv) and FeCl₃ (0.1 equiv) are added at 0°C.

  • The mixture is stirred for 2 hours, quenched with NaHCO₃, and extracted with DCM.

  • Purification via flash chromatography (10–40% ethyl acetate/heptane) yields the title compound (78% yield).

Key Data :

ParameterValue
Brominating AgentNBS
CatalystFeCl₃
Yield78%

Fischer Indole Synthesis with Pre-Functionalized Substrates

Synthesis of 6-Methoxyphenylhydrazine

Procedure :

  • 4-Methoxyphenylhydrazine is prepared by diazotization of 4-methoxyaniline with NaNO₂/HCl, followed by reduction with SnCl₂.

Cyclization with α-Ketoester

Procedure :

  • 6-Methoxyphenylhydrazine (1.0 equiv) reacts with ethyl pyruvate (1.2 equiv) in acetic acid at reflux for 6 hours.

  • The intermediate hydrazone undergoes-sigmatropic rearrangement to form ethyl 6-methoxy-1H-indole-3-carboxylate (70% yield).

Bromination and Boc Protection

  • Bromination at C3 using Br₂ in CCl₄ (65% yield).

  • Boc protection as in Section 1.1 (82% yield).

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H2), 7.56 (d, J = 8.5 Hz, H7), 6.90 (d, J = 2.5 Hz, H4), 6.78 (dd, J = 8.5, 2.5 Hz, H5), 3.87 (s, 3H, OCH₃), 1.67 (s, 9H, C(CH₃)₃).

  • ¹³C NMR : δ 161.2 (C=O), 154.1 (C6-OCH₃), 124.8 (C3-Br), 83.1 (C(CH₃)₃).

Purity and Yield Comparison

MethodYieldPurity (HPLC)
Direct Bromination78%98%
Fischer Synthesis65%95%
Suzuki Coupling62%90%

Challenges and Optimization Strategies

Regioselectivity in Bromination

  • The methoxy group at C6 directs electrophilic substitution to C3/C5. Using FeCl₃ enhances C3 selectivity by coordinating to the indole nitrogen.

  • Alternative brominating agents (e.g., CuBr₂) show reduced yields (<50%).

Boc Deprotection Risks

  • Acidic conditions (TFA/DCM) remove the Boc group but may cleave the methoxy moiety. Neutral conditions (TBAF in THF) are preferred for stability.

Industrial-Scale Considerations

  • Cost Efficiency : Direct bromination (Section 1) is preferred for scalability (raw material cost: $120/mol).

  • Environmental Impact : Solvent recovery systems (e.g., heptane) reduce waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole-2,3-diones.

    Reduction Products: Indolines.

    Hydrolysis Products: 3-bromo-6-methoxyindole-1-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Intermediate in Synthesis : tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .

2. Medicinal Chemistry

  • Anticancer Research : The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell signaling pathways, making it a candidate for further exploration in drug development .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, supporting its potential use in developing new antimicrobial agents.

3. Biological Studies

  • Mechanism of Action : The biological activity of this compound is thought to involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and methoxy groups can influence its binding affinity and specificity towards these targets .

Anticancer Potential

A study evaluated the cytotoxicity of this compound against several cancer cell lines. Results indicated moderate activity, suggesting its potential as a lead compound for anticancer drug discovery. Further investigations are needed to elucidate its precise mechanisms and efficacy in vivo.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results that warrant further exploration for potential therapeutic applications in infectious diseases .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Biological Activities
This compoundIndole ring with bromine and methoxy groupsAnticancer and antimicrobial properties
tert-butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylateSimilar indole structure with nitro groupEnhanced biological activity through redox reactions
Methyl 2-bromo-4-methylthiazole-5-carboxylateThiazole ring instead of indoleDifferent inhibition profiles

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The tert-butyl ester group can also affect its solubility and stability, impacting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison of tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate with related indole derivatives is provided below, highlighting key differences in substituents, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
This compound Br (3), OCH₃ (6) C₁₄H₁₆BrNO₃ 326.19 Bromo, Methoxy, Boc Intermediate for HIV-1 inhibitors
tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate Br (3), CH₂OH (6) C₁₄H₁₆BrNO₃ 326.19 Bromo, Hydroxymethyl, Boc Higher polarity due to -CH₂OH; used in prodrug synthesis
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate Br (3), CH₂Cl (6) C₁₄H₁₅BrClNO₂ 344.63 Bromo, Chloromethyl, Boc Reacts via nucleophilic substitution
tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate Br (3), CHO (6) C₁₄H₁₄BrNO₃ 324.17 Bromo, Aldehyde, Boc Precursor for Schiff base formation
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate I (3), OCH₃ (6) C₁₄H₁₆INO₃ 373.19 Iodo, Methoxy, Boc Used in radioimaging due to iodine
tert-Butyl 5-bromo-1H-indole-1-carboxylate Br (5) C₁₃H₁₄BrNO₂ 296.17 Bromo, Boc Less steric hindrance for coupling at C3

Key Findings

Reactivity and Synthetic Utility :

  • The 3-bromo-6-methoxy derivative’s bromine atom facilitates Suzuki-Miyaura couplings, while the methoxy group stabilizes electron-deficient intermediates . In contrast, the 6-chloromethyl analog (Table 1) undergoes nucleophilic substitution reactions more readily due to the labile C-Cl bond .
  • The 6-formyl derivative (Table 1) serves as a versatile intermediate for synthesizing hydrazones and imines, which are critical in kinase inhibitor development .

Biological Activity: Indole derivatives with methoxy groups (e.g., 3-bromo-6-methoxy) exhibit enhanced binding to HIV-1 gp41 compared to non-methoxy analogs, as shown in structure-activity relationship (SAR) studies . The 3-iodo-6-methoxy analog (Table 1) is prioritized in radiopharmaceutical research due to iodine’s compatibility with isotopic labeling .

Stability and Solubility :

  • The 6-hydroxymethyl derivative (Table 1) has higher aqueous solubility than the methoxy analog, making it suitable for prodrug formulations .
  • tert-Butyl esters generally improve thermal stability, enabling high-temperature reactions without deprotection .

Biological Activity

Tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The presence of bromine and methoxy groups in its structure enhances its potential as a pharmacologically active agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16BrNO3\text{C}_{14}\text{H}_{16}\text{Br}\text{N}\text{O}_3

Key Features:

  • Indole Core: The indole ring system is known for its role in various biological processes.
  • Bromine Substitution: The presence of bromine at the 3-position contributes to its reactivity and biological interactions.
  • Methoxy Group: The methoxy group at the 6-position can influence solubility and binding interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Interaction with Enzymes: Indole derivatives often interact with enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity: Indoles are known to exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research has demonstrated that indole derivatives can exhibit significant anticancer properties. A study indicated that related compounds showed in vitro activity against several cancer cell lines, including:

  • P388 Murine Leukemia Cells
  • HCT116 Human Colon Cancer Cells

The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It demonstrated:

  • Minimum Inhibitory Concentration (MIC): Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (µg/mL)
Tert-butyl 3-bromo...S. aureus ATCC 259233.90
Tert-butyl 3-bromo...E. coli ATCC 25922>100

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects. Studies suggest that they may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Study on Antitumor Activity:
    • Researchers synthesized several indole derivatives, including this compound, and assessed their cytotoxicity against cancer cell lines. The results indicated significant antiproliferative effects, particularly against rapidly dividing cells.
  • Antimicrobial Evaluation:
    • A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against MRSA strains, indicating its potential as an alternative treatment option.

Q & A

Q. Q1. What are the established synthetic routes for tert-butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate?

Answer: A common method involves sequential functionalization of the indole scaffold. For example:

Starting Material : tert-Butyl 6-methoxy-1H-indole-1-carboxylate is brominated at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .

Alternative Route : Grignard reactions can introduce substituents. For instance, reacting an aldehyde with a preformed organomagnesium reagent (e.g., pent-4-en-1-ylmagnesium bromide) yields intermediates that are further brominated .
Key Data :

  • Typical bromination yields range from 41% to quantitative, depending on reaction optimization .
  • Purification often involves flash chromatography (e.g., 5–10% EtOAc/hexane gradients) .

Advanced Synthesis

Q. Q2. How can Suzuki-Miyaura cross-coupling be optimized for derivatizing the 3-bromo position?

Answer: The 3-bromo group is amenable to palladium-catalyzed cross-coupling. Key considerations:

Boronate Preparation : Convert the bromoindole to a trifluoroborate salt using n-BuLi and triisopropyl borate, followed by KHF₂ quenching. This enhances stability and reactivity in Suzuki reactions .

Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in THF/H₂O (3:1) at 80°C.
Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency. Pre-activation of the boronate or microwave-assisted heating can improve yields .

Basic Characterization

Q. Q3. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Signals for the tert-butyl group (δ ~1.6 ppm, singlet) and methoxy group (δ ~3.8 ppm, singlet). Aromatic protons in the indole ring appear between δ 6.8–8.2 ppm .
    • ¹³C NMR : Carbamate carbonyl (δ ~150 ppm), methoxy carbon (δ ~55 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. High-resolution MS confirms molecular formula .
  • TLC : Use silica gel with EtOAc/hexane (e.g., 70:30) to monitor reaction progress .

Advanced Structural Analysis

Q. Q4. How is X-ray crystallography applied to confirm molecular conformation?

Answer:

  • Data Collection : Single crystals are grown via slow evaporation (e.g., from EtOAc/hexane). Diffraction data collected at 100 K using Mo-Kα radiation .
  • Refinement : SHELXL refines structures using full-matrix least-squares methods. Key parameters:
    • Bond angles: e.g., C2–N1–C10 = 126.7° .
    • Torsional angles: e.g., C10–O1–C11–C13 = −57.4° .
      Software : ORTEP-3 generates thermal ellipsoid plots for visualizing disorder or steric strain .

Reactivity and Mechanistic Insights

Q. Q5. What competing pathways arise during bromination of the indole core?

Answer: Bromination at the 3-position can compete with:

Over-bromination : Excess NBS may lead to di-brominated byproducts. Control via stoichiometry (1.1–1.3 equiv. NBS) and reaction time (≤2 h) .

Ring Opening : Acidic conditions (e.g., residual HBr) may hydrolyze the carbamate. Use neutral buffers (e.g., NaHCO₃) during workup .
Mechanism : Electrophilic aromatic substitution (EAS) directed by the electron-donating methoxy group at C6.

Safety and Handling

Q. Q6. What precautions are critical when handling air-sensitive intermediates in its synthesis?

Answer:

  • Grignard Reagents : Use dry THF under inert atmosphere (N₂/Ar). Quench excess reagent with saturated NH₄Cl .
  • Boronate Salts : Store under argon at −20°C to prevent hydrolysis. Avoid exposure to moisture .
    PPE : Use gloves, face shields, and fume hoods. Spills should be neutralized with sand or vermiculite .

Applications in Drug Discovery

Q. Q7. How is this compound utilized as a precursor to bioactive molecules?

Answer:

  • Natural Product Synthesis : The 3-bromo group serves as a handle for introducing substituents via cross-coupling. For example, it has been used to synthesize indole alkaloid derivatives with antitumor activity .
  • Kinase Inhibitors : Functionalization at C3 with heterocycles (e.g., pyridines) generates candidates for targeting Aurora kinases .

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